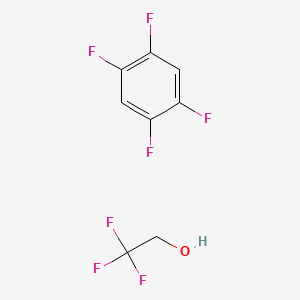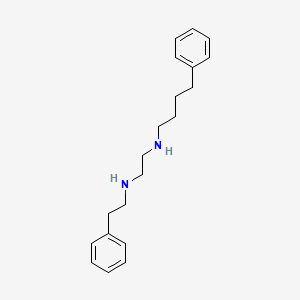
N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features two amine groups attached to an ethane backbone, with one amine group substituted with a 4-phenylbutyl group and the other with a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with ethane-1,2-diamine, 4-phenylbutyl bromide, and 2-phenylethyl bromide.
Reaction Conditions: The ethane-1,2-diamine is reacted with 4-phenylbutyl bromide in the presence of a base such as sodium hydroxide to form N1-(4-Phenylbutyl)ethane-1,2-diamine.
Subsequent Reaction: The intermediate product is then reacted with 2-phenylethyl bromide under similar conditions to yield the final product, N1-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine products.
Applications De Recherche Scientifique
N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(4-Phenylbutyl)ethane-1,2-diamine: Lacks the 2-phenylethyl group.
N~2~-(2-Phenylethyl)ethane-1,2-diamine: Lacks the 4-phenylbutyl group.
N~1~,N~2~-Diphenylethane-1,2-diamine: Both amine groups are substituted with phenyl groups.
Uniqueness
N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine is unique due to the presence of both 4-phenylbutyl and 2-phenylethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can lead to enhanced activity and selectivity in various applications.
Propriétés
Numéro CAS |
627523-19-7 |
|---|---|
Formule moléculaire |
C20H28N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-(4-phenylbutyl)-N'-(2-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-3-9-19(10-4-1)13-7-8-15-21-17-18-22-16-14-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2 |
Clé InChI |
TXHQNWUCALZJII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCNCCNCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol](/img/structure/B14230470.png)
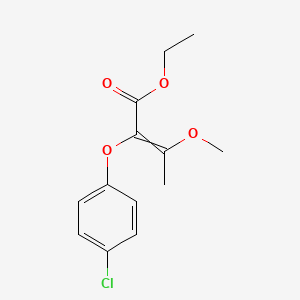
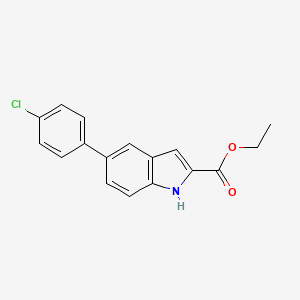
![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
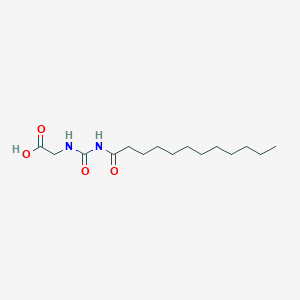
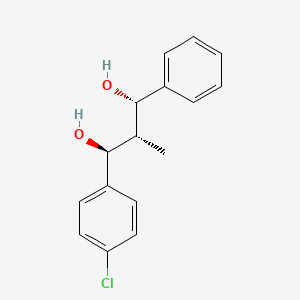

![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
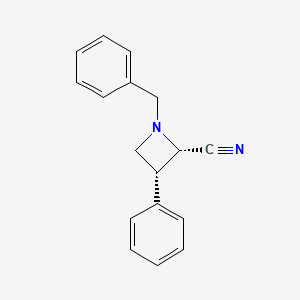
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
